Sunitinib-d10
概要
説明
Sunitinib-d10 is a deuterium-labeled version of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor with IC50s of 80 nM and 2 nM for VEGFR2 and PDGFRβ, respectively . It effectively inhibits autophosphorylation of Ire1α by inhibiting autophosphorylation and consequent RNase activation .
Synthesis Analysis
The synthesis of Sunitinib involves the preparation of a key acid aldehyde from inexpensive and stable tert-butyl and ethyl acetoacetate in several steps . The use of CDI converts it to imidazolide in situ. Coupling of this with 5-fluorooxindole gives the final Sunitinib .Molecular Structure Analysis
The molecular formula of Sunitinib-d10 is C22H17D10FN4O2 . Its average mass is 408.535 Da and its monoisotopic mass is 408.274567 Da .Chemical Reactions Analysis
Sunitinib-d10 is intended for use as an internal standard for the quantification of sunitinib by GC- or LC-MS . It is a small molecule inhibitor of receptor tyrosine kinases, including FLK1 (Ki = 9 nM), PDGFRβ (Ki = 8 nM), and FLT3 .科学的研究の応用
Application in Metastatic Renal Cell Carcinoma (mRCC)
Field
This application falls under the field of Oncology, specifically the treatment of metastatic renal cell carcinoma (mRCC).
Summary of the Application
Sunitinib is an oral tyrosine kinase inhibitor approved for the treatment of mRCC . It is administered at a flat dose of 50 mg daily .
Methods of Application
The drug is given to patients with mRCC at a fixed dose of 50 mg per day . The total trough plasma level (TTL) of sunitinib, which includes sunitinib and its active metabolite, SU12662, is measured between days 14/15 of cycle 1 .
Results or Outcomes
The median TTL of sunitinib was found to be 76 ng/mL . A TTL of 60.75 ng/mL and 82.3 ng/mL was discriminatory for response and occurrence of grade ≥3 toxicity respectively . 91.7% of patients having TTL ≥60.75 ng/mL responded to treatment, while only 41.6% responded when TTL was <60.75 ng/mL . The incidence of grade ≥3 toxicity was 37.7% in patients with TTL ≥82.3 ng/mL compared to 11.1% in patients with TTL <82.3 ng/mL .
Application in Drug Development
Field
This application falls under the field of Drug Development and Clinical Trials.
Summary of the Application
Sunitinib is used in clinical trials for the development of new drugs . It is a multikinase inhibitor with many potential applications for a relatively novel drug .
Methods of Application
The risk/benefit balance of trials is measured using drug-related adverse events that were grade 3 or higher, benefit by objective response rate, and trial outcomes by whether studies met their primary endpoint with acceptable safety .
Results or Outcomes
In total, 1052 patients receiving sunitinib monotherapy experienced objective tumor response (15.7% of intent-to-treat population), 98 died from drug-related toxicities (1.08%), and at least 1245 experienced grade 3–4 drug-related toxicities (13.7%) . Risk/benefit worsened as the development program matured, with several instances of replicated negative studies and almost no positive trials after the first responding malignancies were discovered .
Application in Metastatic Colorectal Cancer (mCRC)
Field
This application falls under the field of Oncology, specifically the treatment of metastatic colorectal cancer (mCRC).
Summary of the Application
Sunitinib malate is being evaluated in a Phase III clinical trial for the treatment of mCRC . The trial is studying the safety and efficacy of sunitinib malate in combination with a standard chemotherapy regimen .
Methods of Application
The trial is currently open and enrolling in Europe, Canada, Asia, and South America. It will include more than 700 patients to evaluate the safety and efficacy of sunitinib malate combined with FOLFIRI, a standard chemotherapy regimen used in mCRC comprised of fluorouracil (5-FU), folinic acid (leucovorin), and irinotecan .
Results or Outcomes
The results of this trial are not yet available as the trial is still ongoing .
Application in Advanced Breast Cancer
Field
This application falls under the field of Oncology, specifically the treatment of advanced breast cancer.
Summary of the Application
Two Phase 3 studies of Sunitinib in advanced breast cancer did not meet their primary endpoints . The studies were evaluating the efficacy of Sunitinib in combination with commonly used chemotherapies .
Methods of Application
The trials were designed to evaluate the efficacy of Sunitinib in combination with docetaxel for the first-line treatment of patients with advanced HER-2 negative breast cancer and in combination with capecitabine in previously-treated advanced breast cancer patients .
Results or Outcomes
The SUN 1064 Phase 3 study of sunitinib in combination with docetaxel did not show a statistically significant improvement in progression-free survival compared with docetaxel alone . Similarly, the SUN 1099 Phase 3 study of sunitinib plus capecitabine did not show a statistically significant improvement in progression-free survival compared with capecitabine alone .
Application in Advanced Non-Small Cell Lung Cancer (NSCLC)
Field
This application falls under the field of Oncology, specifically the treatment of advanced non-small cell lung cancer (NSCLC).
Summary of the Application
Sunitinib malate is being evaluated in a global Phase III clinical trial in combination with erlotinib, in previously treated patients with advanced NSCLC .
Methods of Application
This large, randomized, double-blind trial of 956 patients is designed to compare the overall survival of patients taking sunitinib combined with erlotinib (a targeted therapy used to treat NSCLC) with those taking erlotinib plus placebo .
Results or Outcomes
Application in Metastatic Clear Cell Renal Cell Carcinoma (RCC)
Field
This application falls under the field of Oncology, specifically the treatment of metastatic clear cell renal cell carcinoma (RCC).
Summary of the Application
Tyrosine kinase inhibitors like Sunitinib remain a cornerstone in managing metastatic clear cell RCC . The 4 weeks on/2 weeks off intermittent sunitinib schedule could result in rebound angiogenesis and tumor progression in the 2-week rest period .
Methods of Application
The drug is given to patients with RCC in an intermittent schedule of 4 weeks on treatment followed by 2 weeks off .
Results or Outcomes
The results of this application are not yet available as the study is still ongoing .
Safety And Hazards
将来の方向性
Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .
特性
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib-d10 | |
CAS RN |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。